REACTION_CXSMILES
|
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=C1)N)N
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[Cu]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
1,3,5-triaminobenzene
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=C1)N)N
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Name
|
3,5-diaminochlorobenzene
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
1,3,5-triaminobenzene
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=C1)N)N
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Name
|
3,5-diaminochlorobenzene
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
1,3,5-triaminobenzene
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=C1)N)N
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Name
|
3,5-diaminochlorobenzene
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
1,3,5-triaminobenzene
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=C1)N)N
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Name
|
3,5-diaminochlorobenzene
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)N)Cl
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |